Gemilukast

Descripción

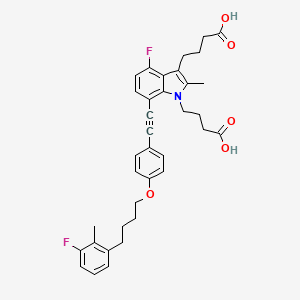

Structure

3D Structure

Propiedades

IUPAC Name |

4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILHYVDKGHXGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232861-58-3 | |

| Record name | Gemilukast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEMILUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ONO-6950 (Gemilukast): A Technical Guide to a Dual CysLT1/CysLT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6950, also known as Gemilukast, is a potent and orally active small molecule antagonist of both the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are powerful inflammatory lipid mediators derived from arachidonic acid.[2] They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[3] While selective CysLT1 receptor antagonists like montelukast are established therapies for asthma, some patients exhibit an incomplete response. The discovery of the CysLT2 receptor, which is also activated by CysLTs and contributes to airway inflammation and contraction, has led to the hypothesis that dual antagonism of both CysLT1 and CysLT2 receptors could offer a more comprehensive and effective therapeutic approach. ONO-6950 was developed to address this hypothesis and has been evaluated in preclinical and clinical studies for the treatment of asthma. This technical guide provides an in-depth overview of the core pharmacology of ONO-6950, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation.

Core Data Summary

Table 1: In Vitro Antagonist Activity of ONO-6950

| Receptor Target | Species | Assay Type | IC50 (nM) | Reference |

| CysLT1 | Human | Intracellular Calcium Signaling | 1.7 | |

| CysLT2 | Human | Intracellular Calcium Signaling | 25 | |

| CysLT1 | Guinea Pig | Intracellular Calcium Signaling | 6.3 | |

| CysLT2 | Guinea Pig | Intracellular Calcium Signaling | 8.2 |

Table 2: In Vivo Efficacy of ONO-6950 in Guinea Pig Models of Asthma

| Model | Agonist | Endpoint | ONO-6950 Dose (p.o.) | Effect | Reference |

| Normal Guinea Pig | LTD4 | Bronchoconstriction | 0.3 - 1 mg/kg | Full attenuation | |

| Normal Guinea Pig | LTD4 | Airway Vascular Hyperpermeability | 0.3 mg/kg | Complete inhibition | |

| S-hexyl GSH-treated Guinea Pig | LTC4 | Bronchoconstriction | ≥ 3 mg/kg | Almost complete inhibition | |

| S-hexyl GSH-treated Guinea Pig | LTC4 | Airway Vascular Hyperpermeability | ≥ 3 mg/kg | Almost complete inhibition | |

| Ovalbumin-sensitized Guinea Pig | Ovalbumin | Antigen-induced Bronchoconstriction | 0.1 - 3 mg/kg | Dose-dependent inhibition |

p.o. = oral administration

Signaling Pathways and Mechanism of Action

The cysteinyl leukotrienes mediate their pro-inflammatory effects through the activation of two key G protein-coupled receptors, CysLT1 and CysLT2. ONO-6950 exerts its therapeutic effect by competitively blocking the binding of LTC4 and LTD4 to both of these receptors, thereby inhibiting their downstream signaling cascades.

Caption: CysLT Signaling and ONO-6950 Inhibition.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes the method to determine the antagonist activity of ONO-6950 on CysLT1 and CysLT2 receptors by measuring changes in intracellular calcium concentration.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing human CysLT1 or CysLT2 receptors.

-

Cell culture medium (e.g., Ham's F-12) with supplements.

-

Fluo-4 AM calcium indicator dye.

-

Probenecid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

LTD4 (for CysLT1) and LTC4 (for CysLT2) as agonists.

-

ONO-6950.

-

96- or 384-well black-wall, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the CysLT1 or CysLT2 expressing CHO cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid (to prevent dye leakage). Remove the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of ONO-6950 in the assay buffer. Also, prepare a stock solution of the agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).

-

Antagonist Incubation: After the dye loading incubation, add the different concentrations of ONO-6950 to the respective wells and incubate for a further 15-30 minutes.

-

Measurement of Calcium Flux: Place the microplate into the FLIPR instrument. Set the instrument to record fluorescence intensity over time. Establish a baseline fluorescence reading for each well.

-

Agonist Addition: The instrument's integrated pipettor adds the agonist solution to all wells simultaneously.

-

Data Acquisition: Continue to record the fluorescence intensity for several minutes after agonist addition to capture the peak calcium response.

-

Data Analysis: The antagonist activity of ONO-6950 is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of ONO-6950 and fitting the data to a four-parameter logistic equation.

In Vivo Guinea Pig Bronchoconstriction Model

This protocol outlines the procedure to evaluate the in vivo efficacy of ONO-6950 in preventing agonist-induced bronchoconstriction in guinea pigs.

Materials:

-

Male Hartley guinea pigs.

-

Anesthetic (e.g., pentobarbital sodium).

-

Tracheal cannula.

-

Plethysmograph or lung function measurement system.

-

Nebulizer for aerosolized agonist delivery.

-

LTD4 or LTC4 as bronchoconstricting agents.

-

ONO-6950 formulated for oral administration.

-

S-hexyl glutathione (S-hexyl GSH) for LTC4-induced bronchoconstriction model.

Procedure:

-

Animal Dosing: Administer ONO-6950 or vehicle orally to the guinea pigs at specified times before the agonist challenge.

-

Anesthesia and Surgical Preparation: Anesthetize the guinea pig. Perform a tracheotomy and insert a tracheal cannula. Place the animal in a plethysmograph to measure changes in airway resistance or a similar parameter of lung function.

-

Baseline Measurement: Record the baseline respiratory parameters for a stable period.

-

Agonist Challenge: Expose the animal to an aerosol of the bronchoconstricting agonist (LTD4 or LTC4) for a defined period. For LTC4-induced bronchoconstriction, animals are pre-treated with S-hexyl GSH to inhibit LTC4 metabolism.

-

Measurement of Bronchoconstriction: Continuously monitor and record the changes in airway resistance or other lung function parameters for a set time after the agonist challenge.

-

Data Analysis: The degree of bronchoconstriction is quantified as the peak increase in airway resistance from baseline. The protective effect of ONO-6950 is calculated as the percentage inhibition of the bronchoconstrictor response in the vehicle-treated group.

In Vivo Airway Vascular Hyperpermeability Assay (Miles Assay)

This protocol details the measurement of vascular permeability in the airway of guinea pigs and the inhibitory effect of ONO-6950.

Materials:

-

Male Hartley guinea pigs.

-

ONO-6950 for oral administration.

-

LTD4 or LTC4.

-

Evans blue dye (1% solution in saline).

-

Saline.

-

Formamide.

-

Spectrophotometer.

Procedure:

-

Animal Dosing: Administer ONO-6950 or vehicle orally to the guinea pigs.

-

Dye Injection: After a specified time, inject Evans blue dye intravenously.

-

Agonist Administration: Immediately after the dye injection, administer the permeability-inducing agonist (LTD4 or LTC4) intravenously.

-

Dye Extravasation: Allow the dye to extravasate into the tissues for a defined period (e.g., 30 minutes).

-

Tissue Collection and Dye Extraction: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye. Dissect the trachea and lungs. Weigh the tissues and incubate them in formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.

-

Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Data Analysis: Calculate the amount of extravasated dye per gram of tissue using a standard curve of Evans blue in formamide. The inhibitory effect of ONO-6950 is determined by comparing the amount of dye extravasation in the drug-treated group to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo evaluation of ONO-6950 in a guinea pig model of allergic asthma.

References

Gemilukast: A Technical Guide to its Chemical Structure, Properties, and Dual Antagonism of Cysteinyl Leukotriene Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemilukast (ONO-6950) is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2).[1][2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details the signaling pathways modulated by this compound and presents methodologies for key in vivo and in vitro experiments that characterize its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound is a synthetic molecule characterized by a distinctive structure containing a triple bond and dicarboxylic acid moieties.[3] Its systematic IUPAC name is 4-fluoro-7-(2-(4-(4-(3-fluoro-2-methylphenyl)butoxy)phenyl)ethynyl)-2-methyl-1H-indole-1,3-dibutanoic acid.

Chemical Structure

Caption: Chemical structure of this compound (ONO-6950).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C36H37F2NO5 | |

| Molecular Weight | 601.68 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 1232861-58-3 | |

| SMILES | O=C(O)CCCN1C(C)=C(CCCC(O)=O)C2=C1C(C#CC3=CC=C(OCCCCC4=CC=CC(F)=C4C)=C3)=CC=C2F | |

| InChI Key | SILHYVDKGHXGBL-UHFFFAOYSA-N | |

| Solubility | DMSO: ≥ 100 mg/mL (166.20 mM) | |

| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 4 mg/mL (6.65 mM) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Mechanism of Action and Signaling Pathways

This compound functions as a dual antagonist of the CysLT1 and CysLT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are activated by cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.

Receptor Binding Affinity

This compound exhibits high-affinity binding to both human CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively. For comparison, the widely used CysLT1 antagonist montelukast has an IC50 of 0.46 nM for the CysLT1 receptor.

Signaling Pathways

Both CysLT1 and CysLT2 receptors are coupled to Gq alpha subunit G-proteins. Upon activation by cysteinyl leukotrienes, these receptors initiate a signaling cascade through the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and leukocyte activation. This compound competitively binds to CysLT1 and CysLT2 receptors, thereby blocking the binding of cysteinyl leukotrienes and inhibiting these downstream signaling events.

Caption: this compound's antagonism of CysLT receptor signaling.

Key Experimental Data and Protocols

The pharmacological effects of this compound have been characterized in several key in vivo and in vitro studies.

In Vitro Receptor Antagonism

-

Experiment: Inhibition of cysteinyl leukotriene-induced intracellular calcium signaling.

-

Methodology:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human or guinea pig CysLT1 or CysLT2 receptors are cultured.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The appropriate agonist (LTD4 for CysLT1, LTC4 for CysLT2) is added to stimulate the receptors.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

IC50 values are calculated from the concentration-response curves.

-

-

Results: this compound demonstrated potent antagonism of both human and guinea pig CysLT1 and CysLT2 receptors.

In Vivo Bronchoconstriction Models in Guinea Pigs

Caption: Experimental workflow for in vivo bronchoconstriction studies.

-

LTD4-Induced Bronchoconstriction (CysLT1-mediated):

-

Protocol:

-

Male Hartley guinea pigs are anesthetized.

-

A tracheal cannula is inserted for artificial ventilation, and changes in airway resistance are measured.

-

This compound or a comparator (e.g., montelukast) is administered orally at various doses (e.g., 0.3-1 mg/kg) at a set time before the challenge.

-

LTD4 is administered intravenously to induce bronchoconstriction.

-

The inhibitory effect of the test compound on the increase in airway resistance is calculated.

-

-

Results: this compound fully attenuated LTD4-induced bronchoconstriction.

-

-

LTC4-Induced Bronchoconstriction (CysLT1 and CysLT2-mediated):

-

Protocol:

-

Similar to the LTD4 model, but guinea pigs are pre-treated with S-hexyl glutathione (GSH) to inhibit the conversion of LTC4 to LTD4, thus isolating the CysLT2-mediated effects.

-

This compound is administered orally at various doses (e.g., 0.03-10 mg/kg).

-

LTC4 is administered intravenously to induce bronchoconstriction.

-

Inhibition of bronchoconstriction is measured.

-

-

Results: this compound dose-dependently attenuated LTC4-induced bronchoconstriction, with almost complete inhibition at 3 mg/kg. Its effect was significantly stronger than that of montelukast at doses of 1 mg/kg or more.

-

-

Antigen-Induced Bronchoconstriction:

-

Protocol:

-

Guinea pigs are actively sensitized with ovalbumin (OVA).

-

Animals are pre-treated with pyrilamine (an antihistamine) and indomethacin (a cyclooxygenase inhibitor) to isolate the leukotriene-mediated response.

-

This compound is administered orally (e.g., 0.1-3 mg/kg).

-

Animals are challenged with an aerosol of OVA.

-

Inhibition of the resulting bronchoconstriction is measured.

-

-

Results: this compound dose-dependently inhibited OVA-induced bronchoconstriction.

-

In Vivo Airway Vascular Hyperpermeability

-

Protocol:

-

Guinea pigs are anesthetized.

-

This compound is administered orally at various doses (e.g., 0.03-1 mg/kg).

-

Evans blue dye is injected intravenously as a marker for plasma extravasation.

-

LTD4 is administered intravenously to induce vascular leakage in the airway.

-

The amount of dye extravasated into the tracheal tissue is quantified spectrophotometrically.

-

-

Results: this compound dose-dependently attenuated LTD4-induced airway vascular hyperpermeability, with complete inhibition at 0.3 mg/kg.

Conclusion

This compound is a novel, orally active dual CysLT1/CysLT2 receptor antagonist with a well-characterized chemical structure and pharmacological profile. Its ability to potently inhibit the signaling of both major cysteinyl leukotriene receptors distinguishes it from selective CysLT1 antagonists. The experimental data robustly demonstrate its efficacy in preclinical models of asthma, suggesting its potential as a therapeutic agent for respiratory diseases where both CysLT1 and CysLT2 receptors play a pathological role. The detailed methodologies provided herein serve as a foundation for further research and development of this and similar compounds.

References

Gemilukast (ONO-6950): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemilukast (ONO-6950) is a potent, orally active, small molecule antagonist of both the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2][3][4] Cysteinyl leukotrienes (CysLTs) are powerful inflammatory lipid mediators involved in the pathophysiology of asthma and other inflammatory conditions, responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil recruitment.[5] By targeting both CysLT1 and CysLT2 receptors, this compound offers a dual-antagonism approach that may provide enhanced therapeutic benefit over existing CysLT1-selective antagonists, particularly in patient populations that are non-responsive to current therapies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and key experimental data.

Introduction

The cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are key mediators in the inflammatory cascade of allergic asthma. They exert their effects through binding to CysLT receptors, primarily CysLT1 and CysLT2. While CysLT1 receptor antagonists like montelukast and zafirlukast are established asthma therapies, a subset of patients shows a limited response. The CysLT2 receptor, also implicated in airway contraction and inflammation, presents a promising target for more comprehensive therapeutic intervention. This compound was developed as a dual antagonist with the hypothesis that blocking both receptors could lead to more potent and broader efficacy.

Chemical Properties

This compound is a novel synthetic molecule featuring a distinctive structure that includes a triple bond and dicarboxylic acid moieties.

| Property | Value |

| IUPAC Name | 4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid |

| Molecular Formula | C36H37F2NO5 |

| Molecular Weight | 601.7 g/mol |

| CAS Number | 1232861-58-3 |

Mechanism of Action

This compound functions as a competitive antagonist at both CysLT1 and CysLT2 receptors. By binding to these receptors, it prevents the downstream signaling initiated by cysteinyl leukotrienes. This dual antagonism inhibits the physiological responses mediated by both receptor subtypes, including bronchoconstriction and inflammatory cell infiltration.

Quantitative Pharmacological Data

In Vitro Receptor Antagonist Activity

The inhibitory potency of this compound was determined using in vitro assays.

| Receptor Target | Species | Assay Type | IC50 (nM) | Reference |

| CysLT1 | Human | Calcium Mobilization | 1.7 | |

| CysLT2 | Human | Calcium Mobilization | 25 | |

| CysLT1 | Guinea Pig | Calcium Mobilization | 6.3 | |

| CysLT2 | Guinea Pig | Calcium Mobilization | 8.2 |

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in attenuating asthma-related symptoms in guinea pig models.

| Animal Model | Challenge Agent | This compound Dose (p.o.) | Effect | Reference |

| Guinea Pig | LTC4 | 0.03 - 10 mg/kg | Dose-dependent attenuation of bronchoconstriction (complete inhibition at 3 mg/kg) | |

| Guinea Pig | LTD4 | 0.03 - 1 mg/kg | Dose-dependent attenuation of airway vascular hyperpermeability (complete inhibition at 0.3 mg/kg) | |

| Ovalbumin-sensitized Guinea Pig | Ovalbumin (Antigen) | 0.1 - 3 mg/kg | Dose-dependent inhibition of bronchoconstriction |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the antagonist activity of this compound at the CysLT1 and CysLT2 receptors.

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human CysLT1 or CysLT2 receptor are cultured in appropriate media and conditions.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for the measurement of intracellular calcium levels.

-

Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound for a specified period to allow for receptor binding.

-

Agonist Stimulation: A CysLT receptor agonist (LTD4 for CysLT1-expressing cells or LTC4 for CysLT2-expressing cells) is added to the cells to induce a calcium response.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified by calculating the IC50 value, which is the concentration of the drug that inhibits 50% of the maximal response to the agonist.

In Vivo Guinea Pig Asthma Model

This model is used to evaluate the efficacy of this compound in a living organism.

Detailed Methodology:

-

Animal Model: Male Hartley guinea pigs are commonly used for these studies.

-

Sensitization (for antigen-challenge models): Animals are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections to induce an allergic phenotype.

-

Drug Administration: this compound is administered orally (per os) at various doses.

-

Challenge: After a set period following drug administration, the animals are challenged with either an inhaled CysLT (LTC4 or LTD4) or the sensitizing antigen (OVA) to induce an asthmatic response.

-

Measurement of Airway Response: Bronchoconstriction is assessed by measuring changes in airway resistance. Airway vascular hyperpermeability can also be measured.

-

Data Analysis: The effects of this compound are evaluated by comparing the airway responses in the drug-treated groups to those in a vehicle-treated control group.

Clinical Development

This compound has been evaluated in Phase II clinical trials for the treatment of asthma. In a study involving subjects with mild allergic asthma, this compound (200 mg) was shown to significantly attenuate both the early and late asthmatic responses to allergen challenge compared to placebo. The effects were comparable to those of montelukast.

Conclusion

This compound (ONO-6950) is a potent dual antagonist of the CysLT1 and CysLT2 receptors with demonstrated efficacy in preclinical models of asthma. Its unique mechanism of targeting both key cysteinyl leukotriene receptors suggests it may offer a valuable therapeutic option for asthma management, potentially addressing the needs of patients who do not respond adequately to existing therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various asthma patient populations.

References

- 1. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics | Annual Reviews [annualreviews.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Montelukast and Acute Coronary Syndrome: The Endowed Drug - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Cysteinyl Leukotriene 2 Receptor (CysLT₂R) in Asthma Pathophysiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the cysteinyl leukotriene 2 receptor (CysLT₂R), a G protein-coupled receptor increasingly implicated in the pathophysiology of asthma. While the type 1 receptor (CysLT₁R) is the well-established target of current leukotriene receptor antagonist therapies, emerging evidence reveals distinct and critical roles for CysLT₂R in driving key features of asthma, particularly in severe and aspirin-exacerbated respiratory disease (AERD). This guide details the receptor's signaling pathways, its function in airway inflammation and remodeling, and the experimental methodologies used to elucidate its role.

Molecular Profile and Ligand Interactions

Cysteinyl leukotrienes (CysLTs)—LTC₄, LTD₄, and LTE₄—are potent lipid mediators synthesized by immune cells like mast cells, eosinophils, and macrophages.[1][2] They exert their effects by binding to specific CysLT receptors. The CysLT₂R is a G protein-coupled receptor that shares only 38% amino acid sequence homology with the CysLT₁R.[1][3] This structural difference underlies their distinct pharmacological profiles. While CysLT₁R binds LTD₄ with the highest affinity, CysLT₂R binds both LTC₄ and LTD₄ with similar, albeit lower, affinity.[1]

Table 1: Ligand Binding Affinities for CysLT Receptors

| Receptor | High-Affinity Ligand(s) | Approximate Affinity | Reference |

|---|---|---|---|

| CysLT₁R | LTD₄ | 10⁻⁹ M |

| CysLT₂R | LTC₄, LTD₄ | 10⁻⁸ M (for both) | |

CysLT₂R is expressed on a wide array of cells relevant to asthma pathophysiology, including bronchial smooth muscle, airway epithelium, endothelial cells, and numerous immune cells such as eosinophils, macrophages, mast cells, and dendritic cells. Its expression is notably increased in the lungs of asthmatic mice, suggesting a regulated role in disease progression.

Core Signaling Pathways in Asthma

CysLT₂R activation triggers signaling cascades that are distinct from and, at times, interactive with CysLT₁R pathways. These pathways are central to its pro-inflammatory function in the airways.

A critical function of CysLT₂R in asthma is its ability to amplify type 2 immunity. Activation of CysLT₂R on lung epithelial cells by its ligands (e.g., LTC₄) induces the expression and release of the alarmin cytokine Interleukin-33 (IL-33). IL-33 is a potent activator of Group 2 innate lymphoid cells (ILC2s), which respond by expanding and producing large quantities of type 2 cytokines, IL-5 and IL-13. These cytokines, in turn, are major drivers of eosinophilic inflammation and airway hyperresponsiveness, creating a powerful feed-forward loop that sustains and exacerbates allergic airway disease. This pathway is particularly relevant in severe asthma subtypes like AERD, which are characterized by marked overproduction of CysLTs.

CysLT₁R and CysLT₂R can form heterodimers when co-expressed on the same cell, such as mast cells. This physical interaction appears to be a mechanism of negative regulation, where the presence and activation of CysLT₂R can down-modulate the signaling output from CysLT₁R. For instance, in mast cells, knockdown of CysLT₂R potentiated LTD₄-induced signaling that is mediated by CysLT₁R. This cross-talk suggests a complex interplay between the two receptors in modulating the cellular response to CysLTs, where CysLT₂R may act as a brake on certain CysLT₁R-driven functions like mitogenic responses.

Role in the Pathophysiological Hallmarks of Asthma

Activation of CysLT₂R contributes to the cardinal features of asthma: inflammation, bronchoconstriction, and airway remodeling.

-

Airway Inflammation: The primary role of CysLT₂R in inflammation appears to be through the amplification of type 2 immune responses via the IL-33/ILC2 axis, leading to eosinophil recruitment. Studies using the selective CysLT₂R antagonist BayCysLT₂RA in mouse models of asthma demonstrated significant inhibition of antigen-induced increases in eosinophils and mononuclear cells in the lung.

-

Bronchoconstriction: CysLT₂R is expressed on bronchial smooth muscle, but its direct contribution to bronchoconstriction is less pronounced than that of CysLT₁R. However, in isolated bronchi from some human asthmatic subjects, CysLT₂R antagonism suppressed antigen-induced contractions, and dual antagonism of both CysLT₁ and CysLT₂ receptors produced an additive inhibitory effect. This suggests that CysLT₂R may play a role in bronchoconstriction in certain asthma populations.

-

Airway Remodeling: The role of CysLT₂R in airway remodeling is an emerging area of research. In mouse models, treatment with a CysLT₂R antagonist tended to suppress the development of airway remodeling. Given the receptor's known role in fibrosis in other contexts and its ability to drive the production of pro-remodeling cytokines like IL-13, it is plausible that CysLT₂R contributes to long-term structural changes in the asthmatic airway.

Quantitative Data from Preclinical and In Vitro Studies

Pharmacological tools and animal models have been crucial for quantifying the contribution of CysLT₂R to asthma pathophysiology.

Table 2: Pharmacological Inhibition of CysLT₂R

| Compound | Type | Model / System | Key Finding | IC₅₀ / Effect Size | Reference |

|---|---|---|---|---|---|

| BayCysLT₂RA | Selective CysLT₂R Antagonist | OVA-induced mouse asthma model | Inhibited leukocyte infiltration into the lung | Significant reduction in eosinophils & mononuclear cells | |

| HAMI3379 | Selective CysLT₂R Antagonist | Stably transfected CysLT₂R cell line | Antagonized LTC₄/LTD₄-induced Ca²⁺ mobilization | 4.4 nM (vs LTC₄), 3.8 nM (vs LTD₄) | |

| ONO-6950 | Dual CysLT₁/₂R Antagonist | Human isolated bronchi (asthmatic) | Additive inhibition of anaphylactic contractions (with CysLT₁R antagonist) | Additive suppression observed |

| ONO-6950 | Dual CysLT₁/₂R Antagonist | Mild allergic asthma subjects (allergen challenge) | Attenuated early and late asthmatic responses and sputum eosinophils | Significant attenuation vs. placebo (P < 0.05) | |

Table 3: CysLT₂R Expression Changes in Asthma Models

| Model System | Tissue/Cell | Change in Expression | Method | Reference |

|---|---|---|---|---|

| OVA-challenged BALB/c Mice | Lung tissue | Increased | Immunohistochemistry, Flow Cytometry | |

| OVA-challenged BALB/c Mice | Lung tissue | Shift in CysLT₁R:CysLT₂R ratio from 1:0.43 to 1:0.65 | Western Blot |

| Human Asthma Subjects | Bronchial smooth muscle, epithelium, alveolar leukocytes | Detected (variable in non-asthma) | Immunohistochemistry | |

Key Experimental Protocols

The following methodologies are central to the study of CysLT₂R in asthma.

This is the most common animal model used to study allergic asthma. It involves sensitizing the animal to an allergen (OVA) and then challenging the airways to elicit an inflammatory response.

Protocol Summary:

-

Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (Al(OH)₃) on days 0 and 14.

-

Challenge: Mice are subsequently challenged with aerosolized or intratracheal OVA for several consecutive days (e.g., days 21-24) to induce airway inflammation.

-

Treatment: Putative therapeutic agents, such as a CysLT₂R antagonist, are administered before or during the challenge phase.

-

Analysis: 24-48 hours after the final challenge, endpoints are assessed. This includes analyzing bronchoalveolar lavage fluid (BALF) for inflammatory cell counts, measuring airway hyperresponsiveness, and processing lung tissue for histology (to assess inflammation and remodeling) and receptor expression studies.

References

Investigational New Drug ONO-6950 (Gemilukast): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6950, also known as Gemilukast, is an investigational new drug developed by Ono Pharmaceutical Co., Ltd. It is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of asthma, contributing to bronchoconstriction, airway inflammation, and mucus secretion.[3][4][5] By blocking both CysLT1 and CysLT2 receptors, ONO-6950 has the potential to offer a more comprehensive therapeutic approach for asthma compared to selective CysLT1 receptor antagonists like montelukast. This technical guide provides a comprehensive overview of the available preclinical and clinical data on ONO-6950.

Mechanism of Action

ONO-6950 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and CysLT2 receptors. This dual antagonism prevents the downstream signaling pathways initiated by cysteinyl leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.

Figure 1: Mechanism of action of ONO-6950.

Preclinical Pharmacology

The preclinical activity of ONO-6950 has been evaluated in a series of in vitro and in vivo studies.

In Vitro Receptor Antagonist Activity

The inhibitory activity of ONO-6950 against human and guinea pig CysLT1 and CysLT2 receptors was determined by measuring the inhibition of agonist-induced intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing the recombinant receptors.

| Receptor | Species | IC50 (nM) |

| CysLT1 | Human | 1.7 |

| Guinea Pig | 6.3 | |

| CysLT2 | Human | 25 |

| Guinea Pig | 8.2 |

Table 1: In Vitro Antagonist Activity of ONO-6950.

In Vivo Efficacy in Guinea Pig Models of Asthma

The efficacy of orally administered ONO-6950 was assessed in various guinea pig models of asthma, demonstrating its potent anti-bronchoconstrictive and anti-inflammatory effects.

1. Inhibition of Leukotriene-Induced Bronchoconstriction:

ONO-6950 demonstrated dose-dependent inhibition of bronchoconstriction induced by intravenous administration of LTC4 and LTD4.

| Agonist | ONO-6950 Oral Dose (mg/kg) | Inhibition of Bronchoconstriction |

| LTC4 | 0.03 - 10 | Dose-dependent attenuation, with almost complete inhibition at 3 mg/kg. |

| LTD4 | 0.3 - 1 | Full attenuation of CysLT1-mediated bronchoconstriction. |

Table 2: Inhibition of Leukotriene-Induced Bronchoconstriction by ONO-6950 in Guinea Pigs.

2. Inhibition of LTD4-Induced Airway Vascular Hyperpermeability:

ONO-6950 effectively inhibited the increase in airway vascular permeability induced by LTD4.

| ONO-6950 Oral Dose (mg/kg) | Inhibition of Airway Vascular Hyperpermeability |

| 0.03 - 1 | Dose-dependent attenuation, with complete inhibition at 0.3 mg/kg. |

Table 3: Inhibition of LTD4-Induced Airway Vascular Hyperpermeability by ONO-6950 in Guinea Pigs.

3. Inhibition of Ovalbumin-Induced Bronchoconstriction in Sensitized Guinea Pigs:

In a model of allergic asthma, where guinea pigs were sensitized with ovalbumin (OVA), ONO-6950 demonstrated significant inhibition of antigen-induced bronchoconstriction.

| ONO-6950 Oral Dose (mg/kg) | Inhibition of OVA-Induced Bronchoconstriction |

| 0.1 - 3 | Dose-dependent inhibition. |

Table 4: Inhibition of Ovalbumin-Induced Bronchoconstriction by ONO-6950 in Sensitized Guinea Pigs.

Experimental Protocols

While detailed, step-by-step protocols for the key experiments with ONO-6950 are not publicly available, the following sections outline the general methodologies based on the published literature.

Intracellular Calcium Mobilization Assay

This assay is used to determine the antagonist activity of ONO-6950 at the CysLT1 and CysLT2 receptors.

Figure 2: General workflow for the intracellular calcium mobilization assay.

General Procedure:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express either the human or guinea pig CysLT1 or CysLT2 receptor.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cell and becomes fluorescent upon binding to calcium.

-

Compound Incubation: The dye-loaded cells are then incubated with various concentrations of ONO-6950.

-

Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a specific CysLT receptor agonist (e.g., LTC4 or LTD4) to induce an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.

-

Data Analysis: The concentration of ONO-6950 that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.

Guinea Pig Models of Asthma

1. Ovalbumin Sensitization: To mimic allergic asthma, guinea pigs are sensitized to the allergen ovalbumin (OVA). This typically involves one or more subcutaneous or intraperitoneal injections of OVA, often with an adjuvant like aluminum hydroxide, over a period of several days to weeks.

Figure 3: General experimental workflow for the ovalbumin-sensitized guinea pig model.

2. Measurement of Bronchoconstriction: Bronchoconstriction is typically assessed by measuring changes in airway resistance or pleural pressure. One common method involves placing a balloon-catheter in the pleural cavity to measure changes in pleural pressure, which correlate with airway resistance. Alternatively, changes in the peak pressure of the airway opening can be measured.

3. Measurement of Airway Vascular Hyperpermeability: This is often measured by quantifying the extravasation of a dye, such as Evans blue, into the airway tissue. The dye is injected intravenously, and after inducing the inflammatory response, the amount of dye that has leaked into the airway tissue is measured spectrophotometrically.

Clinical Development

ONO-6950 has been evaluated in Phase II clinical trials for the treatment of asthma.

Clinical Trial NCT01551147

This was a randomized, double-blind, placebo- and active-controlled, three-way crossover study to evaluate the efficacy and safety of ONO-6950 in patients with mild allergic asthma. Twenty-five subjects were enrolled, and 20 completed all three treatment periods. The study found that ONO-6950 was well-tolerated and significantly attenuated both the early and late asthmatic responses to allergen challenge compared to placebo. There were no significant differences observed between ONO-6950 and the active comparator, montelukast.

Clinical Trial NCT01536041

This was a placebo- and active-controlled study of ONO-6950 in asthmatic patients. The study was completed, but detailed results have not been publicly posted.

Current Development Status

As of the latest publicly available information from Ono Pharmaceutical's development pipeline (October 30, 2025), ONO-6950 (this compound) is not listed, and its current development status is unclear.

Conclusion

ONO-6950 (this compound) is a potent dual antagonist of CysLT1 and CysLT2 receptors with demonstrated efficacy in preclinical models of asthma. Early-phase clinical trials suggested that it is well-tolerated and effective in attenuating asthmatic responses. However, the lack of recent updates on its clinical development program makes its future as a therapeutic agent for asthma uncertain. Further disclosure of clinical trial data and the company's development strategy is needed to fully assess the potential of this investigational new drug.

References

- 1. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CysLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]

Gemilukast (ONO-6950): A Technical Guide to its Role in Allergic Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemilukast (ONO-6950) is a potent, orally active dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).[1][2][3][4] Cysteinyl leukotrienes (CysLTs) are powerful lipid mediators that play a central role in the pathophysiology of allergic inflammation, contributing to bronchoconstriction, eosinophil recruitment, mucus secretion, and plasma exudation.[2] By targeting both CysLT1 and CysLT2 receptors, this compound offers a broader mechanism of action compared to CysLT1-selective antagonists like montelukast. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound in the context of allergic inflammation, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: Dual CysLT1/CysLT2 Receptor Antagonism

This compound exerts its anti-inflammatory effects by competitively blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to both the CysLT1 and CysLT2 receptors. The CysLT1 receptor is the primary target of existing leukotriene receptor antagonists and is known to mediate many of the pro-inflammatory actions of LTD4. The CysLT2 receptor, also activated by LTC4 and LTD4, is implicated in airway contraction and inflammation, and its role is an area of active investigation. By inhibiting both receptors, this compound has the potential to provide more comprehensive control of the inflammatory cascade in allergic diseases.

Signaling Pathway

The cysteinyl leukotriene signaling pathway is a critical component of the inflammatory response in allergic diseases. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps to the cysteinyl leukotrienes. These leukotrienes then bind to their respective receptors on various immune and structural cells, triggering a cascade of downstream effects that contribute to the symptoms of allergic inflammation.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Receptor Antagonist Activity of this compound

| Receptor | Species | Assay | IC50 (nM) | Reference |

| CysLT1 | Human | Calcium Mobilization | 1.7 | |

| CysLT2 | Human | Calcium Mobilization | 25 | |

| CysLT1 | Guinea Pig | Calcium Mobilization | 6.3 | |

| CysLT2 | Guinea Pig | Calcium Mobilization | 8.2 |

Table 2: In Vivo Efficacy of this compound in Guinea Pig Models of Asthma

| Model | Challenge | Endpoint | Dose (p.o.) | Effect | Reference |

| CysLT1-dependent Asthma | LTD4 | Bronchoconstriction | 0.1 mg/kg (24h prior) | Potent Efficacy | |

| Normal Guinea Pig | LTD4 | Bronchoconstriction & Vascular Hyperpermeability | 0.3 - 1 mg/kg | Full Attenuation | |

| S-hexyl GSH-treated | LTC4 | Bronchoconstriction & Vascular Hyperpermeability | ≥ 3 mg/kg | Almost Complete Inhibition | |

| Ovalbumin-sensitized | Antigen | Bronchoconstriction | 3 mg/kg | Strong Inhibition |

Table 3: Clinical Efficacy of this compound in Mild Allergic Asthma

| Study Design | Treatment | Endpoint | Result | Reference |

| 3-way Crossover (N=20) | This compound (200 mg q.d. for 8 days) vs. Montelukast (10 mg) and Placebo | Max % fall in FEV1 (Early & Late Phase) | Significant attenuation vs. Placebo (P < 0.05) | |

| 3-way Crossover (N=20) | This compound (200 mg q.d. for 8 days) vs. Montelukast (10 mg) and Placebo | Allergen-induced Sputum Eosinophils | Significant attenuation vs. Placebo |

Note: There were no significant differences observed between this compound and montelukast in this study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Calcium Mobilization Assay

This protocol is a representative method for determining the antagonist activity of this compound at CysLT receptors.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human or guinea pig CysLT1 or CysLT2 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

-

Compound Addition: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: A CysLT agonist (LTD4 for CysLT1, LTC4 or LTD4 for CysLT2) is added to the wells to induce a calcium response.

-

Fluorescence Measurement: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves are generated, and the IC50 values are calculated to determine the potency of this compound as a receptor antagonist.

In Vivo Guinea Pig Model of LTD4-Induced Bronchoconstriction

This protocol describes a common method to evaluate the in vivo efficacy of this compound against CysLT1-mediated bronchoconstriction.

Protocol:

-

Animal Model: Male Hartley guinea pigs are used for this model.

-

Drug Administration: this compound, montelukast, or vehicle is administered orally (p.o.) at specified doses and time points before the challenge.

-

Anesthesia and Instrumentation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for drug and challenge administration.

-

Bronchoconstriction Challenge: A bolus of LTD4 is administered intravenously to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure are measured as an index of bronchoconstriction.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the LTD4-induced increase in pulmonary inflation pressure compared to the vehicle-treated group.

Clinical Trial in Mild Allergic Asthma

This protocol provides an overview of the clinical study design to assess the efficacy of this compound in an allergen challenge model.

Protocol:

-

Study Population: Non-smoking subjects with mild allergic asthma and a documented early (EAR) and late (LAR) asthmatic response to a relevant allergen.

-

Study Design: A randomized, three-way crossover study design is employed, with each subject receiving this compound (200 mg), montelukast (10 mg), and placebo once daily for 8 days in separate treatment periods.

-

Allergen Challenge: On day 7 of each treatment period, subjects undergo an inhaled allergen challenge two hours after the study drug administration.

-

Efficacy Endpoints:

-

Primary: The maximum percentage fall in Forced Expiratory Volume in 1 second (FEV1) and the area under the FEV1-time curve during the EAR (0-2 hours) and LAR (3-7 hours) post-challenge.

-

Secondary: Allergen-induced changes in sputum eosinophil counts and airway hyperresponsiveness to methacholine.

-

-

Data Analysis: The effects of this compound are compared to those of placebo and montelukast on the predefined endpoints.

Discussion and Future Directions

The available data strongly support the potent dual CysLT1/CysLT2 antagonist activity of this compound. In preclinical models of asthma, this compound has demonstrated significant efficacy in attenuating key features of allergic inflammation. A clinical study in mild allergic asthma has shown that this compound is effective in reducing allergen-induced bronchoconstriction and airway eosinophilia, with a safety and efficacy profile comparable to montelukast in this specific study population.

While the primary focus of the research to date has been on asthma, the mechanism of action of this compound suggests potential therapeutic utility in other allergic conditions where cysteinyl leukotrienes are implicated, such as allergic rhinitis. However, there is currently a lack of published preclinical or clinical studies specifically investigating the effects of this compound in models of allergic rhinitis. Future research should aim to explore the efficacy of this compound in this indication. Further clinical trials in broader asthma populations are also warranted to fully elucidate the potential benefits of dual CysLT1/CysLT2 receptor antagonism over selective CysLT1 blockade.

Conclusion

This compound is a promising dual CysLT1/CysLT2 receptor antagonist with a strong preclinical and emerging clinical profile for the treatment of allergic inflammatory diseases. Its ability to target both known cysteinyl leukotriene receptors may offer a more comprehensive therapeutic approach. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key data and experimental methodologies that form the basis of its current evaluation. Further investigation into its role in allergic rhinitis and other inflammatory conditions is a logical next step in its clinical development.

References

- 1. Effects of ONO-6950, a novel dual cysteinyl leukotriene 1 and 2 receptors antagonist, in a guinea pig model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dual CysLT1/2 antagonist attenuates allergen-induced airway responses in subjects with mild allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (ONO-6950), a Dual CysLT1 and CysLT2 Antagonist As a Therapeutic Agent for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of this compound (ONO-6950), a Dual CysLT1 and CysLT2 Antagonist As a Therapeutic Agent for Asthma - Journal of Medicinal Chemistry - Figshare [figshare.com]

Methodological & Application

Application Notes and Protocols for ONO-6950 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6950, also known as Gemilukast, is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.[1][2] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. By blocking the action of CysLTs at both CysLT1 and CysLT2 receptors, ONO-6950 offers a promising therapeutic strategy for these conditions.[3][4][5]

These application notes provide detailed protocols for cell-based assays to characterize the antagonist activity of ONO-6950 on CysLT1 and CysLT2 receptors. The primary method described is an intracellular calcium mobilization assay, a robust and widely used technique for studying G-protein coupled receptor (GPCR) function.

Mechanism of Action: CysLT Receptor Signaling

CysLT1 and CysLT2 are Gq-protein coupled receptors. Upon binding of their endogenous ligands, such as leukotriene D4 (LTD4) and leukotriene C4 (LTC4), these receptors activate a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum. This increase in intracellular calcium concentration triggers various cellular responses, including smooth muscle contraction and inflammation. ONO-6950 acts by competitively binding to CysLT1 and CysLT2 receptors, thereby preventing the binding of endogenous ligands and inhibiting the downstream calcium signaling.

CysLT Receptor Signaling Pathway

Quantitative Data: ONO-6950 Antagonist Activity

The potency of ONO-6950 as a dual CysLT1 and CysLT2 receptor antagonist has been determined through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Receptor Target | Species | IC50 (nM) | Reference |

| CysLT1 | Human | 1.7 | |

| CysLT2 | Human | 25 | |

| CysLT1 | Guinea Pig | 6.3 | |

| CysLT2 | Guinea Pig | 8.2 |

Experimental Protocols

This section provides a detailed protocol for determining the antagonist activity of ONO-6950 using an intracellular calcium mobilization assay. This protocol is adaptable for both fluorescence-based (using Fura-2 AM) and luminescence-based (using Aequorin) detection methods.

Experimental Workflow

ONO-6950 Antagonist Assay Workflow

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human CysLT1 or CysLT2 receptors.

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator (Fluorescence): Fura-2 AM (acetoxymethyl ester).

-

Pluronic F-127: To aid in the dispersion of Fura-2 AM.

-

Probenecid: An anion-transport inhibitor to prevent dye leakage from the cells.

-

Luminescent Reporter (Luminescence): Coelenterazine-h (for cells expressing Aequorin).

-

Agonists: Leukotriene D4 (LTD4) for CysLT1 and Leukotriene C4 (LTC4) for CysLT2.

-

Test Compound: ONO-6950 (this compound).

-

Control Antagonist: Montelukast (for CysLT1).

-

Plates: Black-walled, clear-bottom 96-well microplates for fluorescence assays; white, opaque-bottom 96-well plates for luminescence assays.

-

Instrumentation: A fluorescence plate reader with dual-wavelength excitation capabilities (for Fura-2) or a luminometer with an injector.

Protocol: Intracellular Calcium Mobilization Assay (Fluorescence-Based)

-

Cell Seeding:

-

The day before the assay, seed the CysLT1 or CysLT2 expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 and 1 mM Probenecid.

-

Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.

-

Add 100 µL of the Fura-2 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing:

-

After incubation, gently wash the cells twice with 100 µL of assay buffer containing 1 mM Probenecid to remove extracellular dye.

-

After the final wash, add 100 µL of assay buffer with Probenecid to each well.

-

-

Antagonist Incubation:

-

Prepare serial dilutions of ONO-6950 in assay buffer.

-

Add the desired volume of the ONO-6950 dilutions to the respective wells. Include a vehicle control (assay buffer alone) and a positive control antagonist (e.g., Montelukast for CysLT1).

-

Incubate the plate at room temperature for 10-20 minutes.

-

-

Agonist Stimulation and Measurement:

-

Prepare the agonist solution (LTD4 for CysLT1, LTC4 for CysLT2) at a concentration that elicits a submaximal response (e.g., EC80).

-

Set the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Inject the agonist into the wells and continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

-

Data Analysis

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the peak response for each well after agonist addition.

-

Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition) and the response in wells with a saturating concentration of a known antagonist (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the ONO-6950 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of ONO-6950 using cell-based assays. The intracellular calcium mobilization assay is a robust and reliable method to quantify the antagonist potency of compounds targeting CysLT1 and CysLT2 receptors. These assays are essential tools for researchers and drug development professionals working on novel therapeutics for asthma and other inflammatory disorders.

References

- 1. adam-zweifach-mcb.media.uconn.edu [adam-zweifach-mcb.media.uconn.edu]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. angioproteomie.com [angioproteomie.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. An automated aequorin luminescence-based functional calcium assay for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gemilukast Testing in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemilukast (ONO-6950) is a potent and orally active dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).[1][2][3] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a central role in the pathophysiology of asthma. They are known to induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways, all of which contribute to the characteristic symptoms of asthma.[3][4] By blocking both CysLT1 and CysLT2 receptors, this compound offers a promising therapeutic strategy for the treatment of asthma.

These application notes provide detailed protocols for inducing asthma in common animal models and for testing the efficacy of this compound. The protocols for Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced asthma in rodents are outlined, as these are well-established and clinically relevant models that recapitulate key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.

Signaling Pathway of Cysteinyl Leukotrienes in Asthma

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are synthesized from arachidonic acid by various inflammatory cells, including mast cells, eosinophils, and basophils. These mediators exert their pro-inflammatory effects by binding to CysLT1 and CysLT2 receptors on target cells in the airways. Activation of these receptors triggers a cascade of downstream signaling events that lead to the key pathological features of asthma. This compound, by antagonizing both CysLT1 and CysLT2 receptors, is designed to interrupt this signaling cascade.

Animal Models of Asthma: Experimental Workflow

The successful evaluation of this compound in preclinical models of asthma requires a systematic workflow. This typically involves sensitization of the animals to an allergen, followed by repeated allergen challenges to induce an asthmatic phenotype. This compound or a vehicle control is then administered, and various endpoints are assessed to determine the compound's efficacy.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model is a widely used and well-characterized model of allergic asthma that induces a robust Th2-mediated inflammatory response.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

This compound

-

Vehicle for this compound

-

Nebulizer

Procedure:

-

Sensitization:

-

On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.

-

Control mice receive i.p. injections of saline with aluminum hydroxide.

-

-

Challenge:

-

From day 21 to day 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.

-

Control mice are challenged with saline aerosol.

-

-

Treatment:

-

Administer this compound or vehicle to the treatment and control groups, respectively, at the desired dose and route (e.g., oral gavage) 1 hour before each OVA challenge.

-

-

Endpoint Measurement:

-

24 to 48 hours after the final OVA challenge, perform endpoint measurements including airway hyperresponsiveness, bronchoalveolar lavage, and collection of lung tissue for histology and cytokine analysis.

-

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in Mice

This model utilizes a clinically relevant allergen and can induce a more chronic and complex inflammatory phenotype compared to the OVA model.

Materials:

-

6-8 week old female C57BL/6 or BALB/c mice

-

House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

This compound

-

Vehicle for this compound

Procedure:

-

Sensitization and Challenge (Combined Protocol):

-

On days 0, 7, and 14, lightly anesthetize the mice and intranasally instill 25 µg of HDM extract in 50 µL of saline.

-

From day 21 to day 25, challenge the mice daily with an intranasal instillation of 10 µg of HDM extract in 50 µL of saline.

-

Control mice receive intranasal instillations of saline.

-

-

Treatment:

-

Administer this compound or vehicle daily, for example, by oral gavage, starting from day 20 until the final challenge day.

-

-

Endpoint Measurement:

-

24 to 48 hours after the final HDM challenge, perform endpoint measurements.

-

Key Experimental Procedures

Bronchoalveolar Lavage (BAL) and Cell Analysis

Procedure:

-

Euthanize the mouse via an approved method.

-

Expose the trachea through a midline incision in the neck.

-

Cannulate the trachea with an appropriate gauge catheter.

-

Secure the catheter in place with a suture.

-

Instill 0.8 mL of ice-cold phosphate-buffered saline (PBS) into the lungs through the catheter and then gently aspirate.

-

Repeat the lavage process two more times, pooling the recovered fluid (BALF).

-

Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

-

Collect the supernatant for cytokine analysis and resuspend the cell pellet in 1 mL of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

Measurement of Airway Hyperresponsiveness (AHR)

Procedure (using a whole-body plethysmograph):

-

Place a conscious, unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize.

-

Record baseline readings for 3 minutes.

-

Expose the mouse to nebulized saline for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).

-

Record respiratory parameters for 3 minutes after each nebulization.

-

Calculate the enhanced pause (Penh) value, which is a dimensionless parameter that correlates with airway resistance.

Histological Analysis of Lung Inflammation

Procedure:

-

After BAL, perfuse the lungs with saline via the right ventricle.

-

Inflate the lungs with 10% neutral buffered formalin at a constant pressure.

-

Excise the lungs and immerse them in formalin for at least 24 hours.

-

Process the fixed lung tissue and embed in paraffin.

-

Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for visualization of mucus production.

-

Score the inflammation and mucus production semi-quantitatively.

Data Presentation: Expected Effects of a Leukotriene Receptor Antagonist

The following tables present representative quantitative data on the expected effects of a leukotriene receptor antagonist, such as this compound, in an OVA-induced murine asthma model. This data is based on published findings for the CysLT1 receptor antagonist Montelukast and serves as a benchmark for evaluating this compound.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x 10^5) | Eosinophils (x 10^4) | Macrophages (x 10^4) | Neutrophils (x 10^4) | Lymphocytes (x 10^4) |

| Saline Control | 1.2 ± 0.3 | 0.1 ± 0.05 | 10.5 ± 2.1 | 0.3 ± 0.1 | 0.8 ± 0.2 |

| OVA + Vehicle | 8.5 ± 1.2 | 45.2 ± 5.8 | 15.1 ± 2.5 | 2.5 ± 0.6 | 22.2 ± 3.1 |

| OVA + this compound (low dose) | 5.1 ± 0.9# | 20.3 ± 3.1# | 14.5 ± 2.2 | 1.1 ± 0.3# | 15.1 ± 2.4# |

| OVA + this compound (high dose) | 3.2 ± 0.6# | 5.8 ± 1.2# | 13.8 ± 2.0 | 0.8 ± 0.2# | 11.5 ± 1.9# |

*Data are presented as mean ± SEM. *p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle. (Data is representative and based on studies with Montelukast).

Table 2: Effect on Th2 Cytokine Levels in BALF

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Saline Control | 15 ± 4 | 10 ± 3 | 25 ± 6 |

| OVA + Vehicle | 85 ± 11 | 98 ± 12 | 150 ± 18* |

| OVA + this compound (low dose) | 52 ± 8# | 65 ± 9# | 95 ± 12# |

| OVA + this compound (high dose) | 30 ± 6# | 42 ± 7# | 60 ± 9# |

*Data are presented as mean ± SEM. *p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle. (Data is representative and based on studies with Montelukast).

Table 3: Effect on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Penh (at 50 mg/mL Methacholine) |

| Saline Control | 1.5 ± 0.3 |

| OVA + Vehicle | 4.8 ± 0.7* |

| OVA + this compound (low dose) | 3.1 ± 0.5# |

| OVA + this compound (high dose) | 2.2 ± 0.4# |

*Data are presented as mean ± SEM. *p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle. (Data is representative).

Conclusion

The provided protocols and expected outcomes offer a comprehensive framework for the preclinical evaluation of this compound in established animal models of asthma. By antagonizing both CysLT1 and CysLT2 receptors, this compound is anticipated to effectively reduce airway inflammation, characterized by a decrease in eosinophils and Th2 cytokines in the BALF, and to attenuate airway hyperresponsiveness. The detailed methodologies and structured data presentation will aid researchers in designing and executing robust studies to further elucidate the therapeutic potential of this compound for asthma.

References

- 1. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]

- 2. Murine Bronchoalveolar Lavage [bio-protocol.org]

- 3. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]

Application Notes and Protocols: Guinea Pig Model of Bronchoconstriction with Gemilukast

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guinea pig has long been a valuable model in the study of asthma and bronchoconstriction due to the anatomical and physiological similarities of its airways to those of humans.[1][2] This model is particularly relevant for evaluating the efficacy of novel therapeutics targeting bronchoconstrictive pathways. Gemilukast (ONO-6950) is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 and 2 (CysLT1 and CysLT2) receptors, which are key mediators in the pathophysiology of asthma.[3][4][5] Cysteinyl leukotrienes (CysLTs) are inflammatory molecules that induce airway smooth muscle constriction, increase vascular permeability, and promote eosinophil recruitment, all of which contribute to asthma symptoms.

These application notes provide detailed protocols for inducing bronchoconstriction in guinea pigs and evaluating the therapeutic potential of this compound. The included data summarizes the efficacy of this compound in preclinical models, and diagrams illustrate the key signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Antagonist Activity of this compound

| Receptor Target | Species | IC50 (nM) | Reference |

| CysLT1 | Human | 1.7 | |

| CysLT2 | Human | 25 | |

| CysLT1 | Guinea Pig | 6.3 | |

| CysLT2 | Guinea Pig | 8.2 |

Table 2: In Vivo Efficacy of Orally Administered this compound in Guinea Pig Models of Bronchoconstriction

| Bronchoconstriction Inducer | This compound Dose (mg/kg, p.o.) | Outcome | Comparison | Reference |

| Leukotriene C4 (LTC4) | 0.03 - 10 | Dose-dependently attenuated bronchoconstriction | Almost complete inhibition at 3 mg/kg. Significantly stronger than montelukast at ≥ 1 mg/kg. | |

| Leukotriene D4 (LTD4) | 0.1 (24h prior) | Potent efficacy in a CysLT1-dependent model | - | |

| Ovalbumin (Antigen) | 0.1 - 3 | Dose-dependently inhibited bronchoconstriction | At 3 mg/kg, significantly greater inhibition than montelukast alone and comparable to montelukast combined with a selective CysLT2 antagonist. |

Signaling Pathways and Mechanism of Action

Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are potent mediators of airway inflammation and bronchoconstriction. They exert their effects by binding to CysLT1 and CysLT2 receptors on airway smooth muscle and inflammatory cells. This compound acts as a competitive antagonist at both of these receptor subtypes, thereby inhibiting the downstream signaling cascades that lead to bronchoconstriction and other asthma-related pathologies.

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Ovalbumin-Induced Bronchoconstriction in Sensitized Guinea Pigs

This protocol describes the induction of an allergic bronchoconstriction response using ovalbumin (OVA) and the evaluation of this compound's inhibitory effects.

1. Animal Sensitization:

-

Actively sensitize male Hartley guinea pigs (300-400g) by administering an intraperitoneal injection of 1 ml of a solution containing 100 mg/ml aluminum hydroxide and 10 µg/ml ovalbumin.

-

Use the animals for experiments 2-4 weeks after sensitization.

2. Drug Administration:

-

Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally (p.o.) at the desired dose (e.g., 0.1, 1, 3 mg/kg) at a specified time point before the allergen challenge (e.g., 2 hours).

3. Measurement of Bronchoconstriction:

-

Anesthetize the guinea pigs (e.g., with pentobarbital sodium).

-

Tracheostomize and connect the animal to a small animal ventilator.

-

Measure changes in airway resistance and dynamic lung compliance using a whole-body plethysmograph or by direct measurement of tracheal pressure and airflow.

-

Alternatively, for conscious animals, use a double-chamber plethysmograph to measure specific airway resistance (sRaw).

4. Allergen Challenge:

-

Deliver an aerosol of ovalbumin (e.g., 0.1-1% in saline) for a fixed duration (e.g., 30 seconds) via an ultrasonic nebulizer connected to the tracheal cannula or the plethysmography chamber.

-

To focus on the leukotriene-mediated response, animals can be pre-treated with a histamine H1 receptor antagonist like mepyramine (pyrilamine).

5. Data Analysis:

-

Record airway resistance and compliance continuously before and after the ovalbumin challenge.

-

Calculate the percentage increase in airway resistance or the percentage decrease in compliance from baseline.

-

Compare the responses in this compound-treated animals to those in the vehicle-treated control group to determine the percentage inhibition of bronchoconstriction.

Caption: Experimental workflow for OVA-induced bronchoconstriction.

Protocol 2: Leukotriene-Induced Bronchoconstriction

This protocol is designed to directly assess the antagonist activity of this compound against specific cysteinyl leukotrienes.

1. Animal Preparation:

-

Use non-sensitized male Hartley guinea pigs.

-

Anesthetize and prepare the animals for respiratory mechanics measurement as described in Protocol 1.

2. Drug Administration:

-

Administer this compound or vehicle orally at the desired doses and time points before the leukotriene challenge.

3. Bronchoconstrictor Challenge:

-

Administer a bolus intravenous (i.v.) injection of LTC4 or LTD4 at a dose known to induce a submaximal bronchoconstrictor response (e.g., 0.3-3 µg/kg).

-

Alternatively, deliver the leukotriene via aerosolization.

-

To study the CysLT2-mediated effects of LTC4, it may be necessary to pre-treat animals with S-hexyl glutathione, an inhibitor of γ-glutamyl transpeptidase, to prevent the rapid conversion of LTC4 to LTD4.

4. Data Analysis:

-

Measure the peak increase in airway resistance or decrease in dynamic compliance following the leukotriene challenge.